molecular formula C15H16N2O3 B7584908 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one

Cat. No. B7584908
M. Wt: 272.30 g/mol
InChI Key: GKAUECMKBCCJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one, also known as DMQX, is a synthetic compound that has been widely used in scientific research to study the function of glutamate receptors in the brain. DMQX is a non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.

Mechanism of Action

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one acts as a non-competitive antagonist of the AMPA receptor by binding to a specific site on the receptor and blocking the ion channel that is responsible for the influx of calcium ions into the postsynaptic neuron. This results in a decrease in the strength of synaptic transmission and a reduction in the excitability of the neuron.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has a number of biochemical and physiological effects that have been extensively studied in vitro and in vivo. For example, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents in hippocampal neurons, which is indicative of a decrease in the strength of synaptic transmission. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting a potential therapeutic role for this compound in the treatment of this disorder.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one is its high selectivity for the AMPA receptor, which allows researchers to study the function of this receptor in isolation from other glutamate receptors. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to probe the function of this receptor in greater detail. Another area of interest is the investigation of the role of AMPA receptors in the pathogenesis of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one in order to optimize its use in preclinical and clinical studies.

Synthesis Methods

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one can be synthesized in several ways, but the most commonly used method involves the reaction of 2-amino-3-methylquinoxaline with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then treated with acetic anhydride and pyridine to yield 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one in high purity.

Scientific Research Applications

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has been used to study the mechanisms of synaptic plasticity, learning, and memory in the hippocampus and other brain regions. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has also been used to investigate the involvement of AMPA receptors in the development of chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-11-6-2-3-7-12(11)17(10-14(16)18)15(19)13-8-4-5-9-20-13/h2-3,6-8H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAUECMKBCCJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C2=CC=CC=C21)C(=O)C3=CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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